molecular formula C13H9ClO3 B6381169 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol CAS No. 1261897-18-0

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol

Cat. No.: B6381169
CAS No.: 1261897-18-0
M. Wt: 248.66 g/mol
InChI Key: GMFOUHZYQSXUFE-UHFFFAOYSA-N
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Description

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol is an organic compound with the molecular formula C13H9ClO3 It is characterized by the presence of a chloro group and a methylenedioxyphenyl group attached to a phenol ring

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yl)-2-chlorophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO3/c14-10-3-1-8(5-11(10)15)9-2-4-12-13(6-9)17-7-16-12/h1-6,15H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFOUHZYQSXUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267136
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-18-0
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261897-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 5-(1,3-benzodioxol-5-yl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol typically involves the chlorination of 5-(3,4-methylenedioxyphenyl)phenol. This can be achieved through the reaction of 5-(3,4-methylenedioxyphenyl)phenol with thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or primary amines.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3,4-methylenedioxyphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The methylenedioxyphenyl group may interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(3,4-methylenedioxyphenyl)phenol
  • 2-Chloro-6-(3,4-methylenedioxyphenyl)phenol
  • 2-Bromo-5-(3,4-methylenedioxyphenyl)phenol

Uniqueness

2-Chloro-5-(3,4-methylenedioxyphenyl)phenol is unique due to the specific positioning of the chloro and methylenedioxyphenyl groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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